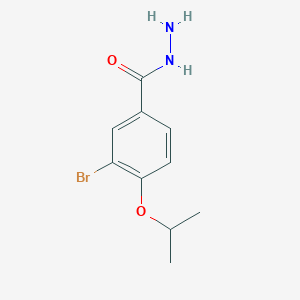

3-Bromo-4-isopropoxybenzohydrazide

Description

3-Bromo-4-isopropoxybenzohydrazide is a brominated aromatic compound featuring a hydrazide functional group (-CONHNH₂) attached to a benzene ring substituted with isopropoxy (-OCH(CH₃)₂) and bromine (-Br) groups. The benzoic acid derivative has a molecular formula of C₁₀H₁₁BrO₃, a molecular weight of 259.10 g/mol, and a predicted LogP (octanol-water partition coefficient) range of 2.14–2.84, indicating moderate lipophilicity .

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(14)13-12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFAJCLGWSHVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropoxybenzohydrazide typically involves the reaction of 3-Bromo-4-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction can be represented as follows:

3-Bromo-4-isopropoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-isopropoxybenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation Reactions: Products include azides, nitro compounds, and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4-isopropoxybenzohydrazide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in the synthesis of novel drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of dyes, pigments, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxybenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-bromo-4-isopropoxybenzohydrazide, enabling comparative analysis of substituent effects:

Key Observations :

- Substituent Effects: The isopropoxy group (-OCH(CH₃)₂) enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 4-bromo-N-isopropyl-3-methoxybenzamide) . Hydrazide vs. Bromine Position: Bromine at the meta position (relative to the hydrazide) may influence electronic effects on aromatic ring reactivity and intermolecular interactions .

Physicochemical and Pharmacokinetic Properties

LogP and Solubility :

- 3-Bromo-4-isopropoxybenzoic acid (LogP 2.14–2.84) is more lipophilic than its hydrazide derivative (estimated LogP ~1.5–2.0 due to -CONHNH₂ polarity). This contrasts with 4-bromo-N-isopropyl-3-methoxybenzamide (LogP ~2.5), where the amide group balances polarity .

- Hydrazide derivatives like 4-bromophenylhydrazine hydrochloride (LogP <1) exhibit high aqueous solubility, suggesting similar trends for this compound .

- Piperazine-containing analogs (e.g., 1-(4-bromophenyl)-4-isopropylpiperazine) show CNS activity, highlighting the role of nitrogen-containing groups in target engagement .

Biological Activity

3-Bromo-4-isopropoxybenzohydrazide is a chemical compound that has garnered attention in various fields, particularly in agricultural and medicinal chemistry. Its biological activity, including antifungal, herbicidal, and potential therapeutic effects, makes it a subject of interest for researchers. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-isopropoxybenzoic acid with hydrazine derivatives. The general reaction can be summarized as follows:

This reaction is conducted under controlled conditions to ensure high yield and purity of the product.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. In a study evaluating its efficacy against various fungal pathogens, the compound showed promising results:

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Cytospora mandshurica | 62.0 |

| Coniella diplodiella | 66.8 |

These results indicate that the compound effectively inhibits the growth of these pathogens, suggesting its potential use as a fungicide in agricultural applications .

Herbicidal Activity

In addition to its antifungal properties, this compound has been evaluated for herbicidal activity. The compound demonstrated effective control over common weeds, showing an inhibition rate comparable to commercial herbicides. The specific mechanisms of action are still under investigation but may involve disruption of metabolic pathways in target plants .

Agricultural Applications

A notable case study involved the application of this compound in crop protection. Field trials indicated that the compound not only suppressed weed growth but also enhanced crop yield due to its growth-regulating effects. The study monitored various crops over a growing season and reported an average yield increase of 15% compared to untreated controls .

Medicinal Potential

Another area of research has focused on the medicinal properties of this compound. Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects. In vitro tests have shown that the compound can inhibit pro-inflammatory cytokines in cultured cells, indicating potential therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.